Bolinaquinone
Description
Significance of Marine Natural Products in Biomedical Research
The marine environment, encompassing oceans, seas, and estuaries, is home to an extraordinary array of life forms, including sponges, tunicates, algae, and microorganisms. These organisms have evolved complex biochemical pathways to produce a wide spectrum of secondary metabolites, often as defense mechanisms or for inter-species communication. Many of these metabolites possess unique pharmacological properties, making them invaluable in drug discovery and development frontiersin.orgacs.orgresearchgate.net.
Marine natural products (MNPs) have contributed significantly to the pharmaceutical landscape, with numerous compounds either approved as drugs or currently in clinical trials frontiersin.orgacs.org. Their structural complexity and diverse bioactivities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, make them attractive leads for addressing various human diseases frontiersin.orgacs.orgresearchgate.netoup.com. The exploration of MNPs is crucial for identifying novel therapeutic strategies, particularly in combating drug-resistant pathogens and treating complex diseases like cancer and inflammatory disorders frontiersin.orgacs.orgresearchgate.net.
Historical Context of Bolinaquinone (B1246664) Discovery
This compound was first isolated in 1998 from a sponge of the Dysidea species, collected off the coast of the Philippines mdpi.commdpi.commdpi.com. It was identified as a sesquiterpenoid derivative characterized by a hydroxyquinone moiety linked to a trimethyl-octahydronaphthalene structure mdpi.comnih.govnih.govwikipedia.org. Subsequent research confirmed its isolation from Dysidea species collected from the Vanuatu Islands, alongside other related sesquiterpenes such as dysidotronic acid, dysidenones A and B, and dysidine (B1247471) sci-hub.se.
Early investigations highlighted this compound's potent anti-inflammatory activity, with studies demonstrating its significant inhibition of human synovial phospholipase A2 (PLA2) at micromolar concentrations phcog.com. This inhibitory effect on PLA2, an enzyme involved in inflammatory pathways, suggested its potential as an anti-inflammatory agent wikipedia.orgphcog.comvliz.be. More recently, this compound has been identified as a specific inhibitor of clathrin, a key protein involved in clathrin-mediated endocytosis (CME) mdpi.commdpi.comresearchgate.netfigshare.com. CME is a fundamental cellular process implicated in various diseases, including cancer and neurodegenerative conditions, making this compound a molecule of interest for understanding and modulating these cellular pathways mdpi.commdpi.comfigshare.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
216498-95-2 |
|---|---|
Molecular Formula |
C22H30O4 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
3-[[(1R,2R,4aS,8aS)-1,2,4a,5-tetramethyl-1,3,4,7,8,8a-hexahydronaphthalen-2-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H30O4/c1-13-7-6-8-16-14(2)21(3,9-10-22(13,16)4)12-15-19(24)17(23)11-18(26-5)20(15)25/h7,11,14,16,24H,6,8-10,12H2,1-5H3/t14-,16+,21-,22-/m1/s1 |
InChI Key |
PYUXUMSQSVWNDS-NSAJDELNSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2CCC=C([C@]2(CC[C@]1(C)CC3=C(C(=O)C=C(C3=O)OC)O)C)C |
Canonical SMILES |
CC1C2CCC=C(C2(CCC1(C)CC3=C(C(=O)C=C(C3=O)OC)O)C)C |
Origin of Product |
United States |
Origin and Isolation of Bolinaquinone
Dysidea Species as Primary Isolation Sources
The genus Dysidea is a well-documented source of a diverse array of bioactive secondary metabolites, including sesquiterpenoid quinones like bolinaquinone (B1246664). While the compound has been associated with the genus, specific species have been identified as producers. One such species is Dysidea arenaria, which has been a source for numerous chemical investigations. mdpi.comnih.gov
Dactylospongia elegans and Other Related Genera
This compound has also been prominently isolated from the marine sponge Dactylospongia elegans. nih.gov This species is recognized as a rich source of various terpenoid compounds. nih.govresearchgate.net The isolation of this compound from D. elegans has been reported from specimens collected in Indonesian waters. nih.gov
Geographic Distribution of Source Organisms
The marine sponges that produce this compound are found in various marine environments, primarily in tropical and subtropical regions.
The genus Dysidea has a wide distribution, with species found in locations ranging from the Red Sea and the Indo-Pacific to the Atlantic coasts of Europe and the Americas. researchgate.netmarinespecies.org Dysidea arenaria, a known source of related sesquiterpenoids, has been collected from the South China Sea. mdpi.comnih.gov Other species like Dysidea etheria are found in the Caribbean and off the coasts of Florida and Georgia, while Dysidea fragilis is common along the Atlantic coasts of Europe. marinespecies.orgwikipedia.orgsealifebase.se
Dactylospongia elegans is also widely distributed in tropical and subtropical waters. The specific specimen from which this compound was isolated was collected in West Flores, Indonesia. nih.gov This species has also been reported in other parts of the Indo-Pacific, including the Red Sea. mdpi.com
Table 1: Geographic Distribution of Marine Sponge Sources of this compound and Related Compounds
| Genus/Species | Known Geographic Locations |
|---|---|
| Dysidea | Tropical and subtropical regions, including the Red Sea, Indo-Pacific, and the Americas. researchgate.net |
| Dysidea arenaria | South China Sea. mdpi.com |
| Dysidea etheria | Caribbean Sea, coasts of Florida and Georgia. wikipedia.orgsealifebase.se |
| Dysidea fragilis | Atlantic coasts of Europe. marinespecies.org |
| Dactylospongia elegans | West Flores, Indonesia; Red Sea. nih.govmdpi.com |
Co-occurrence with Related Marine Metabolites
The chemical investigation of sponges that yield this compound often leads to the isolation of a variety of other structurally related secondary metabolites. These co-occurring compounds are typically other sesquiterpenoid quinones and hydroquinones.
From a specimen of Dactylospongia elegans collected in West Flores, Indonesia, this compound was isolated alongside other metabolites. nih.gov A comprehensive review of D. elegans has revealed the presence of numerous other compounds, including dactyloquinone, pelorol, and 5-epi-ilimaquinone. mdpi.comresearchgate.net
In studies of Dysidea arenaria from the South China Sea, a number of related compounds were identified. mdpi.comnih.gov These include polyfibrospongol B, isosemnonorthoquinone, ilimaquinone, smenospongine, and smenotronic acid. mdpi.comnih.gov The broader genus Dysidea is known to produce a rich variety of metabolites, such as avarol, ent-isozonarol, and various alkaloids. researchgate.net
Table 2: Metabolites Co-occurring with this compound in Source Sponges
| Source Sponge | Co-occurring Compounds |
|---|---|
| Dactylospongia elegans | Dactyloquinone, Pelorol, 5-epi-Ilimaquinone. mdpi.comresearchgate.net |
| Dysidea arenaria | Polyfibrospongol B, Isosemnonorthoquinone, Ilimaquinone, Smenospongine, Smenotronic acid. mdpi.comnih.gov |
| Dysidea sp. | Avarol, Ent-isozonarol. researchgate.net |
Biosynthetic Pathways and Precursors
Proposed Biogenetic Origin as a Sesquiterpenoid Quinone
Bolinaquinone (B1246664) is classified as a sesquiterpenoid quinone (SQ), a significant group of meroterpenoids found predominantly in marine organisms, especially sponges of the Dysidea genus nih.govmdpi.comsemanticscholar.orgacs.orgnih.gov. Meroterpenoids are natural products whose biosynthesis involves the combination of terpenoid and non-terpenoid (often polyketide or shikimate-derived) pathways rsc.org. The "sesquiterpenoid" designation indicates that the terpenoid component of this compound is derived from a C15 isoprenoid precursor, typically farnesyl pyrophosphate (FPP) rsc.orgresearchgate.netbeilstein-journals.org.
The proposed biogenetic origin involves the cyclization and potential rearrangement of an FPP-derived intermediate to form a sesquiterpene skeleton, which is then coupled with or oxidized to form the quinone ring system nih.govrsc.org. For instance, compounds like this compound, which feature a drimane (B1240787) or rearranged drimane skeleton, suggest that the sesquiterpene moiety originates from such cyclization events nih.govsemanticscholar.org. The quinone portion is generally considered to arise from pathways involving the shikimate or polyketide metabolic routes, which are then integrated with the terpenoid framework rsc.org.
Enzymatic Mechanisms in Putative Biosynthesis
While specific enzymes directly responsible for the complete biosynthesis of this compound have not been definitively identified in the literature, general mechanisms for sesquiterpenoid quinone formation provide a framework. The initial step in forming the sesquiterpene backbone is catalyzed by terpene synthases (TSs). These enzymes are crucial for converting acyclic isoprenoid diphosphates, such as farnesyl pyrophosphate (FPP), into a diverse array of cyclic sesquiterpene skeletons through complex cyclization and rearrangement reactions beilstein-journals.org.
Following the formation of the sesquiterpene skeleton, enzymatic oxidation or coupling reactions are presumed to introduce the quinone moiety. This process may involve oxidative enzymes that transform phenolic precursors or cyclization reactions that lead to the formation of the characteristic benzoquinone ring system. The precise enzymatic cascade for the quinone formation and its linkage to the sesquiterpene unit in this compound remains an area for ongoing research and speculation within the broader context of meroterpenoid biosynthesis rsc.org.
Stereochemical Considerations in Biosynthetic Routes
The biosynthesis of sesquiterpenes, including the precursor to this compound, is inherently stereoselective, as terpene synthases are responsible for introducing multiple chiral centers into the molecule beilstein-journals.org. The specific stereochemistry of this compound is a direct consequence of the precise folding and cyclization of its sesquiterpene precursor within the enzyme's active site nih.gov.
Differences in the stereochemistry observed among various marine sesquiterpenes can be attributed to variations in how precursor molecules bind to the active sites of different cyclase enzymes, or to the existence of multiple, distinct terpene synthase enzymes, each capable of producing a range of metabolites nih.gov. For example, the stereochemical information of intermediates such as nerolidyl diphosphate (B83284) (NPP) and the bisabolyl cation can be critical, with enzymes often displaying a preference for specific enantiomers to direct the cyclization towards a particular product beilstein-journals.org. The complex, fused ring system of this compound implies a highly specific and controlled cyclization and potential rearrangement process, guided by the stereochemical constraints imposed by its biosynthetic enzymes.
Chemical Synthesis and Analogues
Challenges in Total Synthesis of Bolinaquinone (B1246664)
The total synthesis of complex natural products like this compound is often a formidable task, characterized by intricate stereochemistry, multiple functional groups, and challenging ring systems. While specific detailed routes for the total synthesis of this compound itself are not extensively detailed in the provided literature, the general complexity of sesquiterpene quinones suggests that such syntheses are typically low-yielding and require numerous steps nih.gov. The difficulty in accessing the natural product directly has therefore motivated the development of synthetic strategies focused on more manageable, simplified analogues that can be readily synthesized and modified.
Scaffold Simplification Strategies for Analogue Development
Recognizing the synthetic hurdles associated with the natural this compound structure, researchers have adopted scaffold simplification as a key strategy for analogue development researchgate.netresearchgate.netnih.govroyalsocietypublishing.orgfigshare.com. This approach involves identifying core structural motifs responsible for biological activity and then designing and synthesizing molecules with less complex frameworks. For this compound, this has meant moving away from the intricate decalin (hydrophobic) moiety and focusing on the quinone core and appended aromatic or amino groups. This simplification allows for the efficient generation of diverse compound libraries, enabling a systematic exploration of SAR.
Focused Library Synthesis Methodologies
To efficiently explore the chemical space around the this compound scaffold, focused libraries of analogues have been synthesized using various modern synthetic techniques.
A pivotal methodology employed in the synthesis of this compound analogues has been the microwave-assisted Suzuki coupling reaction researchgate.netnih.govroyalsocietypublishing.org. This palladium-catalyzed cross-coupling reaction is highly effective for forming carbon-carbon bonds, particularly between aryl or vinyl halides and organoboron compounds. By applying microwave irradiation, reaction times are significantly reduced, and yields are often improved compared to conventional heating methods nih.gov. This technique has been instrumental in generating libraries of analogues, with one study successfully synthesizing 32 this compound analogues with good to excellent cytotoxicity profiles using this approach researchgate.netnih.govroyalsocietypublishing.org. Typical reaction conditions involve heating at 120°C for approximately 20 minutes royalsocietypublishing.org.
The analogue synthesis efforts have resulted in the creation of several distinct libraries, often classified by structural modifications:
Library A (Mono-arylbenzoquinones): These analogues represent a simplification of the this compound scaffold, replacing the complex decalin core with simpler aromatic rings attached to the benzoquinone moiety. Synthesis typically involves the bromination of 2,5-dimethoxy-1,4-benzoquinone (B1209882) followed by Suzuki coupling with various arylboronic acids royalsocietypublishing.org. These mono-arylbenzoquinones, such as the 3,4-dimethoxyphenyl analogue (23) and the 3-biphenyl analogue (28), have demonstrated preferential toxicity towards specific cell lines researchgate.netnih.govroyalsocietypublishing.org.
Library B (Di-arylbenzoquinones): Building upon Library A, these analogues feature two aryl substituents on the benzoquinone core. They are synthesized through sequential or simultaneous Suzuki couplings, allowing for the introduction of different aryl groups at the 3 and 6 positions of the dimethoxybenzoquinone scaffold nih.govroyalsocietypublishing.org. Examples include symmetrical compounds like 2,5-dimethoxy-3,6-diphenyl (30) and unsymmetrical ones like 2,5-dimethoxy-3-(naphthalene-1-yl)-6-(naphthalene-3-yl) (33) nih.gov.
Library C (Amino-substituted Analogues): Modifications involving the introduction of amino groups were explored to potentially enhance cytotoxicity and improve physicochemical properties. These analogues were synthesized by reacting selected analogues from Libraries A and B with primary or secondary amines, such as n-propyl amine or N,N-dimethylpropane-1,3-diamine, typically yielding diaminoquinones in high yields researchgate.netnih.govroyalsocietypublishing.org. Compound 43, a bis(propylamino) substituted naphthoquinone derivative, exhibited excellent activity across a range of cancer cell lines researchgate.netnih.gov.
Beyond these specific libraries, broader classifications such as Type A (2-hydroxy-1,4-benzoquinone-5-substituted derivatives), Type B (2-arylmethyl-1,4-benzoquinones), and Type C (amino-1,4-naphthoquinones) have been designed based on predicted binding interactions with target proteins figshare.com. Furthermore, Type D-G analogues, encompassing aryldimethoxy-1,4-benzoquinones and aryldiamino-1,4-benzoquinones, have also been investigated figshare.com.
Biological Activities and Cellular Mechanisms of Action
Inhibition of Clathrin-Mediated Endocytosis
Clathrin-mediated endocytosis (CME) is a vital cellular process responsible for the internalization of a wide array of extracellular molecules, nutrients, and pathogens. mdpi.commdpi.com Bolinaquinone (B1246664) has been identified as a notable inhibitor of this pathway, offering a valuable tool for studying its intricate mechanisms. nih.govmdpi.com
Identification as a Clathrin Inhibitor via Chemical Proteomics
The identification of this compound as a clathrin inhibitor was achieved through a chemical proteomics approach. rsc.orgnih.gov In this methodology, this compound was immobilized on a matrix support and used as "bait" to capture its interacting protein partners from a THP-1 macrophage cell lysate. nih.govresearchgate.net Mass spectrometry analysis of the proteins that specifically bound to the this compound matrix surprisingly revealed clathrin as a major and specific partner. rsc.orgnih.gov This discovery was unexpected and highlighted the utility of chemical proteomics in uncovering novel molecular targets for natural products. rsc.org
Molecular Interactions with the Clathrin Terminal Domain (CTD)
Further computational studies, including in silico docking and molecular dynamics simulations, have provided insights into the potential binding mode of this compound with the clathrin terminal domain (CTD). mdpi.comnih.gov The CTD is a seven-bladed β-propeller structure at the distal end of the clathrin heavy chain and is crucial for interacting with adaptor proteins and other components of the endocytic machinery. mdpi.com Molecular modeling suggests that this compound can interact with various pockets within the CTD, including the "clathrin-box" binding site. mdpi.comnih.gov These interactions are predicted to be driven primarily by electrostatic contacts rather than van der Waals forces. mdpi.comnih.gov The identification of these potential binding sites provides a structural basis for the rational design of more potent and selective clathrin inhibitors based on the this compound scaffold. nih.govnewcastle.edu.au
Effects on Cellular Internalization Processes (e.g., Albumin Endocytosis)
The inhibitory effect of this compound on clathrin-mediated endocytosis has been validated through cellular assays. nih.gov Specifically, studies have demonstrated that this compound can inhibit the clathrin-mediated endocytosis of albumin in cells. rsc.orgnih.gov This process is a key pathway for the reabsorption of albumin in the proximal tubules of the kidney. nih.govscilit.com The inhibitory effect of this compound on albumin uptake was found to be comparable to that of chlorpromazine, a well-known inhibitor of clathrin-dependent processes. rsc.org This finding confirms that the interaction between this compound and clathrin observed in proteomic and in silico studies translates to a functional consequence at the cellular level. nih.gov
Modulation of Clathrin Function as a Chemical Biology Probe
The specific and potent inhibition of clathrin-mediated endocytosis by this compound positions it as a valuable chemical biology probe. nih.govescholarship.org Such probes are essential tools for dissecting complex cellular pathways. By selectively blocking clathrin function, this compound allows researchers to investigate the specific roles of CME in various physiological and pathological processes without the need for genetic manipulation. nih.gov Its utility as a research tool paves the way for a deeper understanding of the multifaceted functions of clathrin in cellular biology. rsc.orgnih.gov
Anti-inflammatory Modulatory Effects
In addition to its effects on endocytosis, this compound exhibits significant anti-inflammatory properties. nih.gov This activity is attributed to its ability to inhibit key enzymes involved in the inflammatory cascade.
Inhibition of Secretory Phospholipase A2 (sPLA2) Activity
This compound has been identified as a novel and potent inhibitor of secretory phospholipase A2 (sPLA2). nih.gov sPLA2s are a group of enzymes that play a critical role in inflammation by cleaving phospholipids (B1166683) to release arachidonic acid, a precursor to pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes. nih.govwikipedia.org Research has shown that this compound's inhibitory potency against the human synovial sPLA2 (group II) is higher than that of manoalide, a well-characterized sPLA2 inhibitor. nih.gov This inhibitory activity was confirmed in vivo, where this compound reduced the accumulation of the secretory enzyme in a rat air pouch model of inflammation. nih.gov By targeting sPLA2, this compound can effectively dampen the production of key inflammatory mediators. nih.gov
Modulation of Eicosanoid Production
Eicosanoids, such as leukotrienes and prostaglandins, are potent lipid mediators of inflammation derived from the metabolism of arachidonic acid. By inhibiting sPLA2, this compound effectively reduces the availability of the precursor for eicosanoid synthesis.
Leukotriene B4 (LTB4) is a powerful chemoattractant for neutrophils and other leukocytes, playing a crucial role in the amplification of the inflammatory response. This compound is known to reduce the production of LTB4 in neutrophils. This effect is a direct downstream consequence of its sPLA2 inhibitory activity, which limits the supply of arachidonic acid available for conversion into leukotrienes by the 5-lipoxygenase (5-LOX) pathway.
Prostaglandin (B15479496) E2 (PGE2) is a principal mediator of inflammation, contributing to vasodilation, pain, and fever. It is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. This compound has been noted to decrease the production of PGE2 in macrophages. This reduction is attributed to the upstream inhibition of sPLA2, which curtails the release of the arachidonic acid substrate necessary for COX enzymes to synthesize PGE2.
Regulation of Pro-inflammatory Mediators
Beyond its effects on the arachidonic acid cascade, this compound also influences other key inflammatory molecules.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| Arachidonic Acid |
| This compound |
| Calcium |
| Leukotriene B4 (LTB4) |
| Manoalide |
| Nitric Oxide (NO) |
Inhibition of Inducible Nitric Oxide Synthase (iNOS) Expression
This compound has demonstrated the ability to inhibit the expression of inducible nitric oxide synthase (iNOS). In studies involving zymosan-stimulated mouse peritoneal macrophages, this compound was found to decrease the production of nitric oxide (NO). This reduction in NO levels is attributed to the inhibition of iNOS expression, a key enzyme in the inflammatory cascade responsible for the production of large amounts of NO. nih.gov
Attenuation of Tumor Necrosis Factor-alpha (TNF-α) Levels
The pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) plays a crucial role in initiating and propagating the inflammatory response. Research has shown that this compound can effectively reduce the levels of TNF-α. In a mouse ear edema model induced by 12-O-tetradecanoylphorbolacetate (TPA), topical and oral administration of this compound resulted in a significant decrease in TNF-α levels. nih.gov Furthermore, in a chronic inflammatory model of adjuvant arthritis, this compound treatment led to the inhibition of TNF-α production in paw homogenates. nih.gov
In vivo Studies on Acute Inflammatory Models
The anti-inflammatory properties of this compound have been evaluated in several well-established in vivo models of acute inflammation.
Zymosan Rat Air Pouch: In the zymosan-induced rat air pouch model, this compound confirmed its inhibitory activity on secretory phospholipase A2 (sPLA2) by affecting the accumulation of the enzyme in the pouch exudate. nih.gov
Mouse Ear Edema: this compound exerted anti-inflammatory effects in the mouse ear edema model induced by TPA. It was effective both when applied topically and when administered orally, with ID50 values of 76.7 µ g/ear and 5.6 mg/kg, respectively. The reduction in edema was accompanied by a significant decrease in the levels of prostaglandin E2 (PGE2), leukotriene B4 (LTB4), and TNF-α, proving more effective than the non-steroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov
Carrageenan Paw Edema: The anti-inflammatory effect of this compound was further substantiated in the carrageenan-induced mouse paw edema model following oral administration. nih.gov
Effects on Chronic Inflammatory Processes
This compound has also shown efficacy in a model of chronic inflammation. In the adjuvant-induced arthritis model in rats, this compound was able to diminish the inflammatory response. This was evidenced by the inhibition of PGE2, NO, and TNF-α production in the homogenates of the inflamed paws. Notably, this anti-inflammatory effect was achieved without affecting the levels of PGE2 in the stomach, suggesting a potentially favorable gastrointestinal safety profile. Furthermore, this compound treatment was associated with a reduction in bone resorption, soft tissue swelling, and the formation of osteophytes. nih.gov
Antiproliferative and Cytotoxic Activities
Evaluation Across Diverse Cancer Cell Lines
The natural product this compound has been identified as a cytotoxic agent. Its growth inhibitory activity has been specifically evaluated against the HCT-116 human colon carcinoma cell line, where it demonstrated a GI50 (50% growth inhibition) value of 5.3 µM. nih.gov
While research on this compound's direct effects on other cell lines is ongoing, a focused library of synthetic this compound analogues has been developed and tested against a broader panel of cancer cells. These studies have revealed that modifications to the this compound scaffold can lead to potent and, in some cases, broad-spectrum cytotoxicity. For instance, certain analogues have shown significant activity against cell lines such as:
HT29 (colon carcinoma) nih.gov
MCF-7 (breast carcinoma) nih.gov
A2780 (ovarian carcinoma) nih.govnewcastle.edu.au
BE2-C (neuroblastoma) nih.gov
One particularly potent amino-substituted analogue demonstrated excellent activity against a wide range of cell lines including HT29, MCF-7, A2780, and BE2-C, with GI50 values in the nanomolar range. nih.gov Another analogue showed preferential growth inhibition against the A2780 ovarian cancer cell line with a GI50 value of 0.83 ± 0.1 μM. newcastle.edu.au
| Compound | Cell Line | Cancer Type | Activity (GI50) | Reference |
|---|---|---|---|---|
| This compound | HCT-116 | Colon Carcinoma | 5.3 µM | nih.gov |
| This compound Analogue (3,4-dimethoxyphenyl variant 23) | HT29 | Colon Carcinoma | Broad-spectrum activity | nih.gov |
| This compound Analogue (2,5-dimethoxy-3-(biaryl-2-yl)-6-(naphthalene-3-yl) 36) | MCF-7 | Breast Carcinoma | 5.1 ± 0.5 µM | nih.gov |
| This compound Analogue (2,5-dimethoxy-3,6-diphenyl 30) | A2780 | Ovarian Carcinoma | 5.9 ± 0.0 µM | nih.gov |
| This compound Analogue (3,4-dimethoxy mono-aryl analogue 23) | BE2-C | Neuroblastoma | 3 ± 0.35 µM | nih.gov |
Proposed Molecular Mechanisms of Cytotoxicity
The precise molecular mechanism underlying the cytotoxic effects of this compound is an area of active investigation. However, based on the chemical nature of quinones, several mechanisms have been proposed. Quinone-containing compounds are known to elicit their cytotoxic action through various pathways, including redox cycling and the formation of Michael adducts. nih.gov
One potential mechanism of action for this compound and its analogues is through interaction with DNA. The cytotoxic properties of some synthetic analogues have been suggested to involve hydrogen bond donor/acceptor interactions with a cellular target, which could include DNA. newcastle.edu.au The quinone moiety itself is capable of DNA adduction, which can lead to DNA damage and trigger apoptotic pathways in cancer cells.
Another proposed mechanism is the inhibition of clathrin-mediated endocytosis. Chemical proteomics studies have identified clathrin as a specific and major cellular partner of this compound. nih.gov By inhibiting clathrin, this compound may interfere with the cellular internalization of essential proteins and other macromolecules, ultimately leading to cell death. In silico docking and molecular dynamics studies have further explored the potential binding modes of this compound to the clathrin terminal domain. mdpi.com
Differential Cytotoxicity and Preferential Activity Profiles
This compound, a sesquiterpene quinone isolated from marine sponges, has been identified as a valuable lead compound for the development of new cytotoxic agents. newcastle.edu.au Research into its biological activity has revealed differential cytotoxicity, with both the natural compound and its synthetic analogues demonstrating preferential activity against specific cancer cell lines over others. This selectivity is a critical aspect of its potential as a template for anticancer drug development.
The cytotoxic properties of this compound have spurred the creation of various analogues through scaffold simplification strategies, aiming to enhance potency and explore structure-activity relationships. newcastle.edu.au Evaluation of these analogues against panels of cancer cell lines has provided insight into their preferential activity profiles.
Detailed studies on a series of this compound analogues have demonstrated significant variations in their cytotoxic effects across different cancer types. For example, specific aminonaphthoquinone analogues, classified as TYPE C, exhibited notable cytotoxic activity. newcastle.edu.au Two compounds in particular, 2-(3-hyroxyphenylamino)-3-chloronaphthalene-1,4-dione and 2-(3-hydroxy-4-methylphenylamino)-3-chloronaphthalene-1,4-dione, displayed the highest levels of cytotoxicity with preferential growth inhibition against ovarian carcinoma (A2780) and spontaneous murine astrocytoma (SMA) cell lines. newcastle.edu.au
In contrast, another class of analogues, diaryldimethoxy-1,4-benzoquinones (TYPE E), showed a different profile. An extension of the hydrophobic region on the benzoquinone core in these compounds resulted in more modest growth inhibition. newcastle.edu.au However, one such analogue, 2,5-dimethoxy-3-(biaryl-2-yl)-6-(naphthalene-3-yl)cyclohexa-2,5-diene-1,4-dione, was found to have moderate and preferential cytotoxic activity specifically against the MCF-7 breast cancer cell line. newcastle.edu.au Other analogue types, designated A and B, did not show noteworthy cytotoxicity, highlighting the chemical specificity required for this biological activity. newcastle.edu.au
The underlying mechanism for the cytotoxicity of many quinone-containing compounds is linked to their capacity to accept electrons, which can lead to the production of reactive oxygen species (ROS), subsequently causing DNA damage and inducing apoptosis in cancer cells. researchgate.net While this compound's primary identified mechanism of action is the inhibition of clathrin-mediated endocytosis, the cytotoxic profiles of its derivatives suggest that multiple factors may contribute to their selective effects on cancer cells. nih.govmdpi.com The differential sensitivity of various cancer cell lines to this compound analogues underscores the importance of cellular context and specific molecular targets in determining the compound's ultimate biological effect.
The table below summarizes the growth inhibition (GI₅₀) data for key this compound analogues against selected cancer cell lines, illustrating their preferential activity.
Table 1: Cytotoxic Activity of this compound Analogues Against Cancer Cell Lines
| Compound/Analogue | Cancer Cell Line | Cell Line Type | GI₅₀ (μM) |
|---|---|---|---|
| 2-(3-hyroxyphenylamino)-3-chloronaphthalene-1,4-dione | A2780 | Ovarian Carcinoma | 0.83 ± 0.1 newcastle.edu.au |
| 2-(3-hyroxyphenylamino)-3-chloronaphthalene-1,4-dione | SMA | Spontaneous Murine Astrocytoma | 0.90 ± 0.2 newcastle.edu.au |
| 2-(3-hydroxy-4-methylphenylamino)-3-chloronaphthalene-1,4-dione | A2780 | Ovarian Carcinoma | 0.85 newcastle.edu.au |
| 2-(3-hydroxy-4-methylphenylamino)-3-chloronaphthalene-1,4-dione | SMA | Spontaneous Murine Astrocytoma | 0.79 newcastle.edu.au |
Structure Activity Relationship Sar Studies
Comparative Structure-Activity Relationship (SAR) with Related Sesquiterpene Quinones
The bioactivity of sesquiterpene quinones, a prominent class of marine natural products, is intrinsically linked to their structural characteristics. Bolinaquinone (B1246664), a notable member of this family, exhibits a range of biological effects, and understanding its structure-activity relationship (SAR) is enhanced by comparing it with related compounds. Key structural variations among these molecules, such as the nature and position of the quinone moiety, the stereochemistry of the decalin ring, and substitutions on the quinone ring, all play crucial roles in determining their biological potency.
A significant point of comparison for this compound is with other sesquiterpene quinones isolated from marine sponges, particularly from the genus Dysidea. These compounds often share a common drimane (B1240787) or rearranged drimane skeleton but differ in the connectivity of the quinone moiety and its substituents.
Cytotoxicity Insights
In terms of cytotoxicity, this compound has demonstrated notable activity. For instance, it has an IC50 value of 1.9 μg/mL against the HCT-116 human colon carcinoma cell line. scienceopen.com This potency is comparable to other cytotoxic sesquiterpene quinones, although direct comparisons are best made when compounds are evaluated in the same study under identical conditions. For example, dysideanone B, another sesquiterpene quinone from a Dysidea sponge, showed cytotoxicity against HeLa and HepG2 cancer cell lines with IC50 values of 7.1 and 9.4 μM, respectively. nih.gov
The table below presents cytotoxicity data for this compound and a selection of other marine sesquiterpene quinones. It is important to note that the data is compiled from different studies, and variations in cell lines and experimental protocols can influence the results.
Table 1: Comparative Cytotoxicity of this compound and Related Sesquiterpene Quinones
| Compound | Source Organism | Cancer Cell Line | IC50 Value |
|---|---|---|---|
| This compound | Dysidea sp. | HCT-116 | 1.9 μg/mL |
| Dysideanone B | Dysidea avara | HeLa | 7.1 μM |
| HepG2 | 9.4 μM | ||
| (+)-19-methylaminoavarone | Dysidea sp. | Various | Potent |
| Arenarone | Dysidea arenaria | P-388 | ED50 = 1.7 μg/mL |
| Nakijiquinone A | Spongia sp. | L-1210 | IC50 = 2.8-8.1 µg/mL |
Insights from Enzyme Inhibition
The anti-inflammatory activity of sesquiterpene quinones is often attributed to their ability to inhibit phospholipase A2 (PLA2). This compound is a potent inhibitor of secretory PLA2 (sPLA2), with a potency on the human synovial enzyme (group II) reported to be higher than that of manoalide. nih.gov A key structural feature of this compound that distinguishes it from many other sesquiterpene quinones is the attachment of the quinone moiety at the C-8 position of the decalin ring. nih.gov This contrasts with compounds like ilimaquinone, where the linkage is at the C-9 position. This difference in connectivity is thought to contribute to the observed differences in PLA2 inhibitory potency. nih.gov While a direct IC50 value for this compound's PLA2 inhibition is not always available in comparative studies, its qualitative superiority to other known inhibitors is a significant aspect of its SAR profile.
For pyruvate (B1213749) phosphate (B84403) dikinase (PPDK) inhibition, studies on a range of sesquiterpene quinones have revealed that a hydroxyquinone functionality and a short hydroxide/alkoxide side-chain at C-20 are favorable for activity. nih.gov Conversely, for PLA2 inhibition, a larger amine side-chain at C-20 is tolerated. nih.gov Although specific PPDK inhibition data for this compound is not extensively reported in the compared literature, these general SAR trends from related compounds provide a framework for predicting its potential activity.
The table below summarizes the key structural features and their influence on the biological activity of this compound in comparison to other sesquiterpene quinones.
Table 2: Comparative SAR of this compound and Related Sesquiterpene Quinones
| Compound | Key Structural Feature | Impact on Biological Activity |
|---|---|---|
| This compound | Quinone at C-8 of decalin ring | Potent PLA2 inhibition |
| Ilimaquinone | Quinone at C-9 of decalin ring | Generally lower PLA2 inhibitory potency compared to this compound |
| Sesquiterpene Quinones with C-20 Hydroxide/Alkoxide | Short side-chain at C-20 | Preferred for PPDK inhibition |
| Sesquiterpene Quinones with C-20 Amine | Larger side-chain at C-20 | Tolerated for PLA2 inhibition |
Computational and Molecular Modeling Investigations
In Silico Docking Studies of Bolinaquinone-Protein Interactions
The initial phase of the investigation involved in silico docking to identify potential binding sites of This compound (B1246664) within the Clathrin Terminal Domain (CTD).
Characterization of Binding Pockets and Sites
A global rigid-protein docking scan was performed across the entire CTD structure to identify all potential binding pockets for this compound mdpi.com. This analysis revealed multiple potential interaction sites. Specifically, three potential binding pockets were identified in addition to the known clathrin-box binding site, which is a common interaction site for other clathrin inhibitors mdpi.comresearchgate.net.
The most significant cluster of this compound poses was found within the CTD propeller blade 5, designated as 'site 1'. Other identified sites included 'site 2' and 'site 3'. Further analysis using molecular dynamics simulations indicated that site 3 exhibited structural distortion after 15 ns, suggesting a poor binding affinity and low probability of being the actual binding domain. Consequently, site 3 was excluded from subsequent detailed studies mdpi.comresearchgate.net. The clathrin-box binding site was also investigated as a potential interaction point mdpi.comnih.govresearchgate.net.
Analysis of Interaction Types
The docking studies revealed that this compound interacts with the CTD through various forces, with electrostatic contacts playing a more crucial role than van der Waals interactions for effective binding mdpi.comnih.govresearchgate.net. This was substantiated by LIE calculations, which indicated that the electrostatic interaction energy was approximately 4 to 6 times greater than the van der Waals interaction energy across the identified binding sites mdpi.comresearchgate.net.
Hydrogen bonding was identified as a key component of these electrostatic interactions. The quinone carbonyl moieties of this compound were observed to form stable hydrogen bonds with residues in the CTD. Furthermore, the hydroxyl group of this compound acted as a hydrogen bond donor. For instance, stable hydrogen bonds were consistently observed between this compound and residues in binding site 1 (averaging 2.4 hydrogen bonds per simulation frame) and the clathrin-box binding site (averaging 2.2 hydrogen bonds per simulation frame) mdpi.comresearchgate.net. These hydrogen bonds were present for a significant duration of the simulation, ranging from 68% to 96% for the carbonyl groups and 38% to 81% for the hydroxyl group mdpi.comresearchgate.net. The study highlighted that the benzoquinone moiety of this compound was primarily responsible for these interactions, rather than its lipophilic decalin portion mdpi.comresearchgate.net.
Molecular Dynamics Simulations to Model Binding Conformations and Stability
To assess the stability of the this compound-CTD complexes and to model their dynamic behavior, molecular dynamics (MD) simulations were conducted for 20 ns mdpi.comresearchgate.net. The stability of the docked poses was evaluated by monitoring the Root Mean Square Deviation (RMSD) of both the protein's Cα atoms and this compound's heavy atoms relative to their initial structures mdpi.comresearchgate.net.
The MD simulations demonstrated that the complexes formed at binding site 1, binding site 2, and the clathrin-box binding site remained stable throughout the simulation period mdpi.comresearchgate.net. These stable complexes exhibited convergence of the protein structures within 5 to 10 ns, with average RMSD values ranging between 2.8 and 3.5 Å. In contrast, the complex at site 3 showed significant distortion after approximately 15 ns, confirming its instability and unsuitability for further analysis mdpi.comresearchgate.net.
Linear Interaction Energy (LIE) Calculations for Binding Affinity Estimation
The Linear Interaction Energy (LIE) methodology was applied to estimate the binding free energies of this compound at its potential binding sites within the CTD mdpi.comresearchgate.netacs.orgnih.gov. These calculations utilized data from the final 10 ns of the MD production phase for each complex mdpi.comresearchgate.net. The LIE approach decomposes the binding free energy into its electrostatic and van der Waals components mdpi.comresearchgate.netdiva-portal.org.
The results from the LIE calculations indicated that this compound exhibited a significantly higher affinity when bound to binding site 1 compared to other identified sites mdpi.comresearchgate.net. The complex formed at the clathrin-box binding pocket was ranked as the second most favorable in terms of ligand affinity mdpi.comresearchgate.net. The detailed breakdown of energy components further reinforced the importance of electrostatic interactions in driving the binding of this compound to the CTD mdpi.comresearchgate.net.
Table 1: Summary of this compound Binding Sites in Clathrin Terminal Domain (CTD)
| Binding Site | Stability (MD Simulation) | Relative Affinity (Docking/LIE) | Key Interaction Types |
| Site 1 (Propeller Blade 5) | Stable | Highest | Electrostatic (dominant), Hydrogen Bonding |
| Site 2 | Stable | Lower than Site 1 | Electrostatic, Hydrogen Bonding |
| Clathrin-box binding site | Stable | Second Highest | Electrostatic, Hydrogen Bonding |
| Site 3 | Unstable | Poor | Not suitable for further study due to instability |
Table 2: Qualitative Description of LIE Binding Free Energy Components for this compound in CTD Binding Sites
| Binding Site | Total Binding Energy (kcal/mol) | Electrostatic Component vs. Van der Waals Component | Dominant Interaction Driver |
| Site 1 | Highest affinity | Electrostatic energy 4-6x Van der Waals energy | Electrostatic |
| Site 2 | Lower affinity than Site 1 | Electrostatic energy 4-6x Van der Waals energy | Electrostatic |
| Clathrin-box binding site | Second ranked affinity | Electrostatic energy 4-6x Van der Waals energy | Electrostatic |
Application of Modeling for Rational Analogue Design and Optimization
The comprehensive computational insights gained from these studies provide a robust foundation for the rational design and optimization of this compound analogues mdpi.comnih.govnih.gov. By elucidating the specific binding pockets, the types of interactions involved (particularly the dominance of electrostatic forces and hydrogen bonding), and the stability of these interactions, researchers can now strategically modify the this compound scaffold mdpi.comnih.govresearchgate.net.
This understanding allows for the focused design of new compounds with enhanced affinity and specificity for the CTD. The identification of the benzoquinone moiety as critical for binding, and the potential issues associated with quinones (e.g., redox cycling, cytotoxicity), also guides efforts to explore bioisosteric replacements for this functional group, aiming to develop improved clathrin inhibitors with reduced off-target effects mdpi.comfigshare.com. The developed computational model offers a pathway for the rapid elaboration of novel this compound-based analogues, advancing the development of this class of clathrin inhibitors mdpi.comnih.gov.
Analytical Methodologies in Bolinaquinone Research
In vitro Biological Assay Techniques
Flow Cytometry and Microscopy for Cellular Process Analysis
The investigation of Bolinaquinone's impact on cellular functions often involves advanced imaging and cell analysis techniques such as flow cytometry and microscopy. These methods allow researchers to quantify cellular responses and visualize the effects of the compound at the cellular level.
Flow Cytometry: Flow cytometry, particularly cytofluorimetry, has been utilized to assess the functional effects of This compound (B1246664). For instance, studies investigating this compound's role as a clathrin-mediated endocytosis inhibitor have employed cytofluorimetry as a key assay to validate its biochemical effects on cellular uptake processes researchgate.net. This technique enables the quantitative analysis of cellular populations based on light scattering and fluorescence properties, allowing for the enumeration and characterization of cells exhibiting specific responses to the compound. General applications of flow cytometry also include cell cycle analysis, where DNA content can be measured to determine cell distribution across different phases of the cell cycle (G1, S, G2/M), and the detection of apoptosis researchgate.net. While direct cell cycle data for this compound is not extensively detailed in the provided literature, its known cytotoxic properties suggest potential applications in such analyses.
Microscopy: Microscopy techniques complement flow cytometry by providing visual evidence of cellular changes induced by this compound. In studies examining this compound's impact on clathrin-mediated endocytosis, microscopy analyses have been performed alongside flow cytometry to confirm the compound's effects researchgate.net. Furthermore, research into the cytotoxic potential of this compound analogues has utilized various microscopy methods, including immunofluorescence microscopy, to assess effects on mitosis and cell division. These studies have observed phenomena such as multi-nucleation and abnormalities in metaphase, indicating potential interference with the spindle assembly checkpoint during mitotic division figshare.com. High-resolution light microscopy, when integrated with high-throughput screening, can also be employed to analyze a multitude of subcellular features, providing insights into cellular responses to natural compounds psu.edu.
Spectroscopic and Chromatographic Methods for Research Sample Analysis
The accurate identification, structural elucidation, and quantification of this compound and its related compounds in complex biological or chemical matrices rely heavily on a suite of spectroscopic and chromatographic techniques.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, encompassing ¹H NMR, ¹³C NMR, and various 2D NMR techniques (e.g., HMQC, HMBC, ROESY), is indispensable for determining the precise chemical structure and stereochemistry of this compound and its synthesized analogues researchgate.netnih.govacs.orgacs.orgsci-hub.se. These methods provide detailed information about the connectivity of atoms and the spatial arrangement of functional groups within the molecule. For example, a combined Density Functional Theory (DFT)/NMR approach has been used to elucidate the relative configurations of this compound researchgate.net.
Mass Spectrometry (MS): Mass spectrometry, including High-Resolution Mass Spectrometry (HRMS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), plays a critical role in determining the molecular weight, confirming the elemental composition, and identifying this compound and related metabolites in complex mixtures researchgate.netnih.govnih.govresearchgate.netmdpi.com. Chemical proteomics approaches often integrate mass spectrometry for identifying protein targets that interact with this compound researchgate.netnih.gov.
Infrared (IR) Spectroscopy: IR spectroscopy is also utilized for the characterization of this compound analogues, providing information about the functional groups present in the molecule mdpi.comroyalsocietypublishing.org.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation, purification, and quantification of this compound and its derivatives. It is employed in both analytical and preparative scales, often coupled with UV detection or mass spectrometry researchgate.netmdpi.comroyalsocietypublishing.orguni-duesseldorf.denih.govresearchgate.net. HPLC is crucial for isolating pure compounds from natural sources or reaction mixtures and for analyzing the purity and concentration of samples.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is utilized for the identification and profiling of volatile or semi-volatile metabolites, including potential components associated with this compound's biological matrix or degradation products researchgate.net.
Affinity Chromatography: Affinity chromatography has been instrumental in identifying specific molecular targets of this compound. By immobilizing this compound onto a matrix, researchers have successfully isolated and identified interacting proteins, such as clathrin, from cell lysates researchgate.netnih.gov.
Thin-Layer Chromatography (TLC) and Flash Chromatography: These techniques are commonly used for monitoring reaction progress and for the initial purification of synthesized compounds and natural product extracts mdpi.comroyalsocietypublishing.orgresearchgate.net.
Future Research Directions and Translational Potential
Exploration of Undiscovered Biological Targets and Pathways
While bolinaquinone (B1246664) is established as an inhibitor of clathrin-mediated endocytosis (CME) and human secretory phospholipase A2 (hsPLA2) researchgate.netnih.govnih.govresearchgate.netresearchgate.netnih.gov, its complete cellular interactome and the full spectrum of downstream biological pathways it modulates remain incompletely understood. Advanced proteomic techniques, such as chemical proteomics coupled with mass spectrometry, could be employed to identify additional, potentially novel, protein targets of this compound researchgate.netnih.gov. Investigating the precise cellular signaling cascades influenced by this compound's interaction with clathrin and PLA2 is crucial. For instance, understanding how the inhibition of CME impacts various cellular trafficking events, or how PLA2 inhibition affects inflammatory mediator production beyond prostaglandin (B15479496) E2 (PGE2), could reveal broader therapeutic applications nih.govresearchgate.netnih.govmdpi.com. Exploring its effects on other cellular processes, such as cell cycle regulation or specific metabolic pathways, could uncover new biological roles and therapeutic avenues.
Development of this compound Analogues as Chemical Biology Probes
The structural complexity of this compound presents both a challenge and an opportunity for synthetic chemistry. Efforts have already been made to simplify its scaffold to facilitate analogue synthesis and structure-activity relationship (SAR) studies royalsocietypublishing.orgresearchgate.net. These simplified analogues can be strategically designed as chemical biology probes to dissect the precise molecular interactions with its targets, particularly clathrin mdpi.comresearchgate.net. For example, developing fluorescently labeled or affinity-tagged this compound derivatives could enable visualization of its cellular localization and direct interaction with target proteins in live cells. Analogues with modified linker regions or quinone core substitutions could also serve to probe specific binding pockets within target proteins, aiding in the detailed mapping of interaction sites.
Optimization of Analogues for Enhanced Potency and Selectivity
Significant research has focused on optimizing this compound analogues for improved potency and selectivity. SAR studies have indicated that modifications to the quinone moiety and the attached hydrophobic tail can significantly influence cytotoxic activity royalsocietypublishing.orgresearchgate.net. For instance, analogues featuring bulky aromatic moieties and specific amine substitutions have demonstrated enhanced cytotoxicity against various cancer cell lines royalsocietypublishing.orgresearchgate.net. Similarly, modifications aimed at improving clathrin inhibition have been explored, with certain amino-naphthoquinone derivatives showing promising activity figshare.com. Future efforts should continue to leverage computational modeling and medicinal chemistry approaches to systematically optimize analogues for enhanced potency against specific targets (e.g., clathrin, PLA2) while minimizing off-target effects and improving pharmacokinetic properties for potential therapeutic development mdpi.comresearchgate.netconceptlifesciences.com.
Table 1: Selected this compound Analogues and Their Reported Activities
| Analogue/Type | Target Activity | Cell Line/Assay | Reported Activity (e.g., GI₅₀, IC₅₀) | Reference |
| This compound | Cytotoxicity | HCT-116 | GI₅₀ = 5.3 µM | royalsocietypublishing.org |
| Analogue 43 | Cytotoxicity | HT29, MCF-7, A2780, A431, Du145, BE2-C, MIA | GI₅₀ = 0.08–0.17 µM (various) | royalsocietypublishing.org |
| Analogue 23 | Cytotoxicity | A2780, BE2-C, SMA | GI₅₀ = 3–3.9 µM (various) | royalsocietypublishing.orgresearchgate.net |
| Analogue 71 | Clathrin Inhibition | ELISA-binding protocol | Promising inhibition | figshare.com |
| Analogue 71 | Cytotoxicity | A2780, SMA | GI₅₀ = 0.83–0.90 µM (preferential) | figshare.com |
| Library A | Cytotoxicity | BE2-C | GI₅₀ = 4–12 µM | royalsocietypublishing.orgresearchgate.net |
Advanced Mechanistic Studies at the Molecular and Cellular Level
Current understanding of this compound's mechanism of action relies on molecular modeling and initial proteomic studies. Computational approaches have predicted potential binding sites within the clathrin terminal domain (CTD), suggesting that electrostatic contacts and hydrogen bonding are key to its interaction nih.govmdpi.comresearchgate.net. Similarly, studies on PLA2 inactivation indicate a competitive inhibition mechanism involving non-covalent recognition and calcium ion chelation by the hydroxyl-quinone moiety researchgate.netresearchgate.netnih.gov. To further advance this, detailed molecular dynamics simulations could explore the conformational changes induced in target proteins upon this compound binding. Advanced cellular assays are needed to map the downstream signaling events triggered or inhibited by this compound, providing a comprehensive view of its cellular impact. Investigating its interaction with specific protein residues in both clathrin and PLA2 through techniques like X-ray crystallography or cryo-EM would provide definitive structural insights, crucial for rational analogue design.
Strategies for Sustainable Sourcing and Production of this compound and Analogues
This compound is predominantly isolated from marine sponges, a source that can present challenges for sustainable, large-scale production due to environmental impact and variability in natural yields mdpi.commdpi.comscienceopen.comacs.org. Therefore, developing efficient synthetic routes is paramount. While a total synthesis of this compound has not been widely reported, the efforts in creating simplified analogues suggest that semi-synthetic or total synthetic strategies are viable alternatives royalsocietypublishing.org. Research into optimizing these synthetic pathways, potentially employing green chemistry principles, will be essential for ensuring a consistent and sustainable supply of this compound and its derivatives for further research and potential therapeutic applications. Exploring biotechnological production methods, such as microbial fermentation with engineered strains, could also offer a sustainable production avenue in the future.
Investigating Ecological Roles of this compound in Marine Environments
As a secondary metabolite produced by marine sponges, this compound likely plays a role in the organism's defense, inter-species communication, or other ecological functions within its marine habitat vliz.beresearchgate.net. However, the specific ecological significance of this compound remains largely uncharacterized. Future research could focus on investigating its presence and distribution in different marine environments and sponge species. Studies could explore its potential as an antimicrobial agent against marine pathogens, a deterrent against predation, or its involvement in symbiotic relationships. Understanding these ecological roles could not only provide insights into marine biodiversity but also potentially reveal novel biological activities or mechanisms of action relevant to human health.
Compound List:
this compound (BLQ)
Avarone
Mamanuthaquinone
Epi-ilimaquinone
Nakijiquinone A
Dysidaminone E-5
18-phenethylaminoavarone
Avarol
Petrosaspongiolide M
Q & A
Q. What experimental methodologies are recommended for determining the molecular structure of Bolinaquinone?
To confirm this compound's structure, use nuclear magnetic resonance (NMR) spectroscopy for proton and carbon signal assignment, complemented by high-resolution mass spectrometry (HRMS) for molecular formula validation. X-ray crystallography is critical for resolving stereochemistry, especially if the compound exhibits chiral centers. For purity assessment, combine thin-layer chromatography (TLC) with high-performance liquid chromatography (HPLC) .
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
Document reaction conditions meticulously, including solvent purity, temperature gradients, and catalyst concentrations. Use standardized characterization techniques (e.g., melting point, spectroscopic data) for intermediates and final products. Cross-validate synthetic yields using orthogonal methods (e.g., gravimetric analysis vs. UV-Vis quantification). Publish detailed protocols in the main manuscript or supplementary materials to enable replication .
Advanced Research Questions
Q. How should contradictory data on this compound’s binding affinity to clathrin be resolved?
Contradictions in binding assays (e.g., surface plasmon resonance vs. isothermal titration calorimetry) may arise from experimental conditions (pH, ionic strength) or protein conformation states. Perform dose-response studies across multiple buffer systems and validate using molecular dynamics simulations to assess binding stability. Compare results with structurally analogous quinones to isolate confounding variables .
Q. What strategies optimize this compound’s selectivity in inhibiting clathrin-mediated endocytosis without off-target effects?
Employ structure-activity relationship (SAR) studies by synthesizing derivatives with modified substituents (e.g., hydroxyl groups, alkyl chains). Test selectivity via kinase profiling assays and cellular toxicity screens. Use cryo-electron microscopy to visualize ligand-protein interactions at atomic resolution, guiding rational design .
Q. How can researchers address discrepancies in this compound’s reported bioactivity across cell lines?
Variability may stem from differences in cell membrane composition or clathrin expression levels. Standardize cell culture conditions (e.g., passage number, growth medium) and include isogenic cell lines as controls. Use siRNA knockdowns to confirm clathrin-specific activity. Meta-analyze existing datasets to identify confounding factors (e.g., hypoxia, metabolic state) .
Methodological Frameworks
Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects?
Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For time-series data, employ mixed-effects models to account for repeated measurements. Report confidence intervals and effect sizes to contextualize significance claims .
Q. How should researchers design studies to investigate this compound’s dual roles as an inhibitor and inducer of cellular pathways?
Adopt a factorial design to test interactions between this compound and pathway modulators (e.g., agonists/antagonists). Use transcriptomic profiling (RNA-seq) and proteomic analyses to map downstream targets. Validate findings with CRISPR-Cas9 knockouts of candidate genes. Frame hypotheses using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure rigor .
Ethical and Reporting Standards
Q. What are the best practices for disclosing negative results in this compound research?
Publish negative or inconclusive data in supplementary materials or dedicated repositories (e.g., Zenodo) to prevent publication bias. Clearly describe experimental limitations (e.g., assay sensitivity thresholds) in the discussion section. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for transparent reporting of synthesis failures or unanticipated side reactions .
Q. How can collaborative teams mitigate bias in interpreting this compound’s mechanism of action?
Implement blinded data analysis, where raw data (e.g., microscopy images, Western blot bands) are anonymized before interpretation. Use consensus scoring for qualitative observations and involve independent statisticians for validation. Adhere to PRISMA guidelines for systematic reviews of prior literature to minimize selective citation .
Data Management and Validation
Q. What computational tools are recommended for modeling this compound’s interactions with non-clathrin targets?
Use molecular docking software (AutoDock Vina, Schrödinger Suite) with flexible side-chain algorithms to predict binding poses. Validate predictions with molecular dynamics simulations (GROMACS, AMBER) under physiological conditions. Cross-reference results with databases like ChEMBL or PubChem to identify potential off-targets .
Q. How should researchers archive spectral data for this compound to meet reproducibility standards?
Deposit raw NMR (FID files), mass spectra, and crystallographic data (CIF files) in public repositories (e.g., Cambridge Structural Database, NMReDATA). Annotate peaks with chemical shift assignments and integration values in supplementary tables. For UV-Vis or HPLC traces, include instrument calibration logs and baseline correction methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
